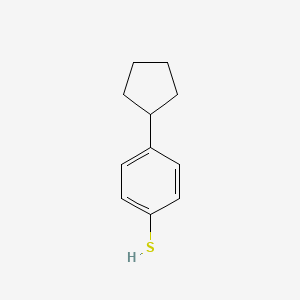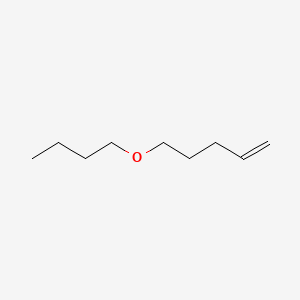
5-Butoxy-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-pentene is an organic compound with the molecular formula C9H18O It is an ether, specifically a butyl ether of pentene, characterized by a butoxy group attached to a pentene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-pentene typically involves the reaction of 1-pentene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of butanol reacts with the double bond of 1-pentene, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes where the reactants are passed over a solid acid catalyst at elevated temperatures. This method ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butoxy-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butoxy-pentanal or butoxy-pentanoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 5-butoxy-pentane.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Butoxy-pentanal, Butoxy-pentanoic acid
Reduction: 5-Butoxy-pentane
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
5-Butoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-pentene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The double bond in the pentene chain can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 1-Butoxy-2-pentene
- 2-Butoxy-1-pentene
- 3-Butoxy-1-pentene
Comparison: 5-Butoxy-1-pentene is unique due to the position of the butoxy group and the double bond, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different physical properties such as boiling point and solubility, making it suitable for specific industrial applications.
Propiedades
Número CAS |
54004-24-9 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
5-butoxypent-1-ene |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-9H2,2H3 |
Clave InChI |
CPBCAWGRKAFJKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







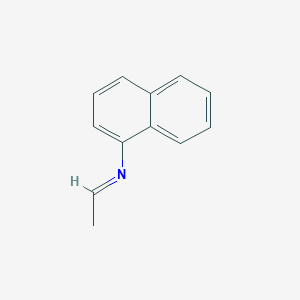

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
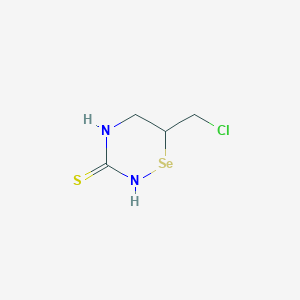
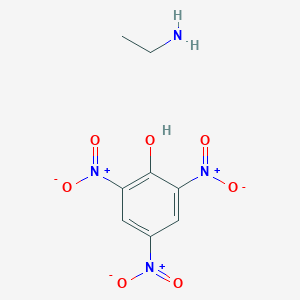
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

